molecular formula C11H12N2 B069742 3-Pyrrolidin-1-ylbenzonitrile CAS No. 175696-73-8

3-Pyrrolidin-1-ylbenzonitrile

Cat. No. B069742
CAS RN: 175696-73-8
M. Wt: 172.23 g/mol
InChI Key: UMJBSSQWHKPDJF-UHFFFAOYSA-N
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Description

3-Pyrrolidin-1-ylbenzonitrile is a chemical compound with the CAS Number: 175696-73-8 . It has a molecular weight of 172.23 and its IUPAC name is 3-(1-pyrrolidinyl)benzonitrile .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as 3-Pyrrolidin-1-ylbenzonitrile, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

Pyrrolidine compounds are often used in the development of clinically active drugs . The structure–activity relationship (SAR) of the studied compounds is often investigated to understand the influence of steric factors on biological activity .


Physical And Chemical Properties Analysis

3-Pyrrolidin-1-ylbenzonitrile is a solid at room temperature . It has a melting point of 84°C .

Scientific Research Applications

Biological Research

In biological research, “3-Pyrrolidin-1-ylbenzonitrile” could be used as a building block to synthesize more complex molecules that can interact with biological systems .

Chemical Research

As a relatively simple molecule with several functional groups, “3-Pyrrolidin-1-ylbenzonitrile” could be used in chemical research to study reactions involving nitriles or pyrrolidines .

Analytical Chemistry

“3-Pyrrolidin-1-ylbenzonitrile” could potentially be used as a standard or reagent in analytical chemistry .

Environmental Science

In environmental science, researchers could potentially use “3-Pyrrolidin-1-ylbenzonitrile” to study the behavior of nitriles and pyrrolidines in the environment .

Safety and Hazards

The safety information for 3-Pyrrolidin-1-ylbenzonitrile includes several hazard statements such as H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362, P403+P233, P405, P501 .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future directions in the development of pyrrolidine compounds may involve the exploration of new synthetic strategies and the investigation of different substituents and stereoisomers .

properties

IUPAC Name

3-pyrrolidin-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-9-10-4-3-5-11(8-10)13-6-1-2-7-13/h3-5,8H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJBSSQWHKPDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428157
Record name 3-pyrrolidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidin-1-ylbenzonitrile

CAS RN

175696-73-8
Record name 3-(1-Pyrrolidinyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175696-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-pyrrolidin-1-ylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

A reaction mixture of 3-bromo-benzonitrile (0.91 g, 5 mmol), tris(dibenzylidenecetone)-dipalladium (229 mg), (S)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (311 mg, 0.5 mmol), sodium tert-butoxide (740 mg, 7.7 mmol), pyrrolidine (0.58 mL, 6.9 mmol) in tetrahydrofuran (10 mL) was heated at 80° C. in a sealed tube for 6 h. The reaction mixture was worked up with water and diethyl ether. The organic layers were washed with brine and dried over anhydrous magnesium sulfate. The solid was then filtered off, and the filtrate was concentrated in vacuo. Purification of the crude residue by flash chromatography (Biotage system, KP-Sil™ 32-63 μm, 60 Å silica gel) eluting with 0-5% ethyl acetate in hexanes yielded 3-pyrrolidin-1-yl-benzonitrile (45 mg, 5%).
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tris(dibenzylidenecetone)-dipalladium
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